molecular formula C17H31NSn B1335939 3-(Tributylstannyl)pyridine CAS No. 59020-10-9

3-(Tributylstannyl)pyridine

Cat. No.: B1335939
CAS No.: 59020-10-9
M. Wt: 368.1 g/mol
InChI Key: CFQJBWKKHCMCGJ-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)pyridine: is an organotin compound with the chemical formula C17H31NSn . It is a derivative of pyridine where a tributylstannyl group is attached to the third position of the pyridine ring. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Tributylstannyl)pyridine can be synthesized by reacting 3-bromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory methods, scaled up to accommodate larger quantities. The use of palladium catalysts and inert atmospheres is crucial to ensure high yields and purity .

Scientific Research Applications

Chemistry: 3-(Tributylstannyl)pyridine is widely used in organic synthesis for the formation of carbon-carbon bonds through Stille coupling reactions. It serves as a building block for the synthesis of various complex molecules .

Biology and Medicine: In biological research, derivatives of this compound are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. For example, it can be used to label proteins or peptides with radioactive iodine for tracking and imaging in biological systems .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic molecules .

Comparison with Similar Compounds

Comparison: 3-(Tributylstannyl)pyridine is unique in its position of the tributylstannyl group on the pyridine ring, which can influence its reactivity and the types of products formed in coupling reactions. Compared to its 2-substituted counterparts, the 3-substituted compound may offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

tributyl(pyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQJBWKKHCMCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392912
Record name 3-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-10-9
Record name 3-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tributylstannyl)pyridine
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Synthesis routes and methods

Procedure details

1.45 ml of a hexane solution containing 1.54 M normal butyl lithium was added dropwise into 200 ml of diethyl solution containing 10.0 g of 3-bromopyridine at −78° C. in a nitrogen atmosphere over 10 minutes. After the dropwise addition, the mixture was stirred for 10 minutes and then 20 ml of tributyltin chloride was added dropwise thereinto over 10 minutes. Then, after stirring for 30 minutes, water was added to the reaction mixture and then extracted with ethyl acetate. The extract was washed with brine and the solvent was removed. The residue was subjected to silica column chromatography and eluted with hexane and then with hexane/ethyl acetate (7:1), to give 21.9 g of the target compound.
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-(tributylstannyl)pyridine important in the synthesis of duocarmycin SA?

A1: this compound derivatives are crucial building blocks in the synthesis of duocarmycin SA. The research paper highlights their use in Stille coupling reactions with bromopyrrole derivatives []. This reaction forms a carbon-carbon bond, creating the core structure of the targeted tricyclic heteroaromatic system found in duocarmycin SA. The researchers explored various substitutions on the pyridine ring to optimize the reaction conditions and yields.

Q2: What are the advantages of using the Stille coupling reaction with this compound derivatives in this synthesis?

A2: The Stille coupling reaction offers several benefits in this specific synthesis []:

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